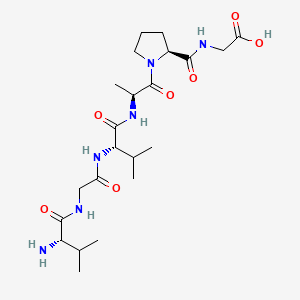

Val-Gly-Val-Ala-Pro-Gly

Descripción general

Descripción

Val-Gly-Val-Ala-Pro-Gly, also known as this compound, is a useful research compound. Its molecular formula is C22H38N6O7 and its molecular weight is 498.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Adhesión Celular e Ingeniería Tisular

La secuencia peptídica Val-Gly-Val-Ala-Pro-Gly (VGVAPG) ha demostrado ser útil como un ligando de adhesión celular bioespecífico para las células del músculo liso. Al injertar esta secuencia peptídica en materiales de hidrogel, los investigadores han podido mejorar la adhesión y la expansión de las células del músculo liso, lo cual es crucial para las aplicaciones de ingeniería tisular .

Quimiotaxis en la Cicatrización de Heridas

VGVAPG es conocido por su actividad quimiotáctica, lo que significa que puede atraer fibroblastos y monocitos al sitio de la lesión. Esta propiedad es beneficiosa para los procesos de cicatrización de heridas, ya que promueve la migración de estas células al sitio de la herida, ayudando a la reparación y regeneración de los tejidos .

Interacción con el Receptor de Elastina

Este hexapéptido sirve como una secuencia de reconocimiento para el receptor de elastina. La interacción entre VGVAPG y el receptor de elastina es significativa en varios procesos fisiológicos, incluida la remodelación vascular y el mantenimiento de la elasticidad en los tejidos .

Angiogénesis

VGVAPG actúa sobre las células del músculo liso vascular para liberar metaloproteinasa de matriz 1 (colagenasa), lo que puede inducir la angiogénesis, la formación de nuevos vasos sanguíneos. Esta aplicación es particularmente relevante en la investigación cardiovascular y las terapias destinadas a mejorar el suministro de sangre a los tejidos dañados .

Antienvejecimiento y Cuidado de la Piel

En la industria cosmética, VGVAPG se utiliza por sus potenciales efectos antienvejecimiento en la piel. Puede ayudar a estimular los mecanismos de reparación de la piel, mejorar la elasticidad y reducir la apariencia de las arrugas .

Sistemas de Liberación de Fármacos

Debido a sus interacciones específicas con los receptores celulares, VGVAPG puede incorporarse a los sistemas de liberación de fármacos para dirigirse a tipos de células o tejidos específicos, mejorando la eficacia de los agentes terapéuticos .

Mecanismo De Acción

Target of Action

The primary targets of the compound Val-Gly-Val-Ala-Pro-Gly, also known as 04V1QPJ5TW, are fibroblasts and monocytes . These cell types play crucial roles in the body’s immune response and wound healing processes. Fibroblasts are responsible for producing the extracellular matrix and collagen, which are essential for tissue repair. Monocytes, on the other hand, are a type of white blood cell that can differentiate into macrophages and dendritic cells to combat infections .

Mode of Action

This compound interacts with its targets by acting as a chemotactic agent . This means that it can induce directed cell movement, guiding fibroblasts and monocytes towards areas where they are needed, such as sites of inflammation or injury . The compound achieves this by binding to specific receptors on the surface of these cells, triggering a series of intracellular events that lead to cell movement .

Biochemical Pathways

The chemotactic activity of this compound affects several biochemical pathways. It stimulates the release of matrix metalloproteinase 1 (collagenase) from vascular smooth muscle cells . This enzyme is involved in the breakdown of the extracellular matrix, a process that is crucial for cell migration and tissue remodeling . The compound may also induce angiogenesis, the formation of new blood vessels, which is essential for wound healing and tissue regeneration .

Result of Action

The result of this compound’s action is the directed movement of fibroblasts and monocytes towards areas where they are needed, such as sites of inflammation or injury . This can lead to enhanced wound healing and tissue repair, as these cells play crucial roles in these processes .

Análisis Bioquímico

Biochemical Properties

Val-Gly-Val-Ala-Pro-Gly is known for its chemotactic properties, particularly in attracting fibroblasts and monocytes . This peptide sequence interacts with various biomolecules, including elastin and tropoelastin, contributing to the structural integrity and function of connective tissues. The interaction between this compound and elastin is mediated by specific binding sites, which facilitate the assembly and cross-linking of elastin fibers. Additionally, this compound can interact with cell surface receptors, influencing cell adhesion and migration.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It has been shown to promote the adhesion and migration of fibroblasts and smooth muscle cells . This peptide sequence influences cell signaling pathways, including those involved in cell proliferation and differentiation. This compound can also modulate gene expression, leading to changes in the production of extracellular matrix components and other proteins involved in tissue remodeling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this peptide sequence remains stable under physiological conditions, allowing it to exert its effects over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and extracellular matrix production. These temporal effects are important for understanding the potential therapeutic applications of this compound in tissue engineering and regenerative medicine.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this peptide sequence can promote cell adhesion and migration, enhancing tissue repair and regeneration. At high doses, this compound may exhibit toxic or adverse effects, including inflammation and tissue damage . Understanding the dosage-dependent effects of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to extracellular matrix synthesis and degradation. This peptide sequence interacts with enzymes such as elastase and matrix metalloproteinases, which regulate the turnover of elastin and other extracellular matrix components . This compound can also influence metabolic flux and metabolite levels, contributing to its effects on tissue remodeling and repair.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in areas of tissue remodeling and repair. The peptide sequence can also be internalized by cells through receptor-mediated endocytosis, allowing it to exert its effects on intracellular signaling pathways and gene expression .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This peptide sequence can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, this compound may localize to the extracellular matrix, where it interacts with elastin and other matrix components. Additionally, this compound can be found in the cytoplasm and nucleus, where it influences intracellular signaling and gene expression .

Propiedades

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)24-9-15(29)27-18(12(3)4)21(34)26-13(5)22(35)28-8-6-7-14(28)19(32)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,33)(H,25,32)(H,26,34)(H,27,29)(H,30,31)/t13-,14-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCSROTYKMPBDL-USJZOSNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918909 | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92899-39-3 | |

| Record name | Valyl-glycyl-valyl-alanyl-prolyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092899393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAPEPTIDE-12 (VAL-GLY-VAL-ALA-PRO-GLY) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04V1QPJ5TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)

![4'-Undecyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1345545.png)